molecular formula C14H13FN4OS B2843419 1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1171390-10-5

1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2843419
CAS RN: 1171390-10-5
M. Wt: 304.34
InChI Key: WWSOYPNRIYPJFA-UHFFFAOYSA-N
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Description

The compound “1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, a thiazole ring, a carboxamide group, and a fluorobenzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, which are types of azole heterocycles. The fluorobenzene group would contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and structural features. For example, the pyrazole and thiazole rings might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzene group might increase its lipophilicity, while the carboxamide group could form hydrogen bonds, affecting its solubility .

Scientific Research Applications

Antituberculosis Activity

1-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-5-carboxamide demonstrates potential in antituberculosis research. A study synthesized a series of compounds, including one similar to this chemical, which showed promising activity against Mycobacterium tuberculosis, with significant inhibition of the MTB DNA gyrase enzyme and non-toxicity at tested concentrations (Jeankumar et al., 2013).

Synthesis of Heterocyclic Compounds

This compound has applications in the synthesis of various heterocyclic compounds. Research demonstrates its role in generating diverse chemical structures, contributing to the development of new materials and potential therapeutic agents (Fong et al., 2004).

Antimicrobial and Anticancer Properties

Compounds structurally related to this compound have been studied for their antimicrobial and anticancer properties. These studies include the synthesis of analogs with potential therapeutic applications against various bacterial strains and cancer cell lines (Başoğlu et al., 2013).

Fluorinated Analog Synthesis

The synthesis of fluorinated analogs of this compound has been explored, which is significant in the field of agricultural chemistry, particularly in the development of novel herbicides (Morimoto et al., 1990).

Fluorescent Dye Synthesis

It's involved in the synthesis of fluorescent dyes. These dyes, derived from the compound, exhibit a wide range of fluorescence and are utilized in various scientific applications, such as in bioimaging and material sciences (Witalewska et al., 2019).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of targets due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, as antioxidants, they neutralize harmful free radicals, as analgesics, they inhibit pain signals, and as antimicrobials, they disrupt essential processes in microbial cells .

Biochemical Pathways

For example, as antioxidants, they are involved in the oxidative stress pathway, as analgesics, they are involved in the pain signaling pathway, and as antimicrobials, they interfere with various microbial metabolic pathways .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific chemical structure . For instance, some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

As analgesics, they inhibit pain signals at the molecular level, reducing the perception of pain .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of thiazole derivatives . For instance, the solubility of these compounds in various solvents can affect their bioavailability and therefore their efficacy .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

2-ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS/c1-3-19-10(7-8(2)18-19)13(20)17-14-16-12-9(15)5-4-6-11(12)21-14/h4-7H,3H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSOYPNRIYPJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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